molecular formula C7H6O5 B3192448 Gallic Acid CAS No. 6274-40-4

Gallic Acid

Cat. No.: B3192448
CAS No.: 6274-40-4
M. Wt: 170.12 g/mol
InChI Key: LNTHITQWFMADLM-UHFFFAOYSA-N
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Description

5-Hydroxybenzene-1,2,3-tricarboxylic acid is an aromatic tricarboxylic acid derivative featuring three carboxylic acid groups at the 1, 2, and 3 positions of the benzene ring, along with a hydroxyl group at position 5. This structural arrangement imparts unique chemical properties, such as enhanced acidity and coordination capabilities, making it valuable in organic synthesis and materials science. While direct applications are less documented in the provided evidence, its role as a precursor in synthesizing intermediates for pharmaceutical compounds (e.g., biphenyl derivatives in immunotherapy research) is highlighted .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trihydroxybenzoic acid
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InChI

InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12)
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InChI Key

LNTHITQWFMADLM-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O
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Molecular Formula

C7H6O5
Record name GALLIC ACID
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Related CAS

31387-49-2
Record name Benzoic acid, 3,4,5-trihydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID0020650
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Molecular Weight

170.12 g/mol
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Physical Description

Gallic acid is an odorless white solid. Sinks in water. (USCG, 1999), Colorless or slightly yellow solid; [Hawley] White hygroscopic solid; [ICSC] White or cream colored powder; [MSDSonline], Solid, WHITE HYGROSCOPIC CRYSTALS.
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Boiling Point

SUBLIMES (NTP, 1992), 501.00 °C. @ 760.00 mm Hg
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Solubility

Sparingly soluble (NTP, 1992), 1 G DISSOLVES IN: 87 ML WATER, 3 ML BOILING WATER, 6 ML ALCOHOL, 100 ML ETHER, 10 ML GLYCEROL, 5 ML ACETONE; PRACTICALLY INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER., Water solubility = 1.19X10+4 mg/l @ 25 °C, Soluble in oxygenated solvents, 11.9 mg/mL at 20 °C, Solubility in water, g/100ml: 1.1 (moderate)
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Density

1.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.69 kg/l at 20 °C, Density = 1.694 g/cu m at 6 °C, Relative density (water = 1): 1.7
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Vapor Pressure

0.00000012 [mmHg]
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Color/Form

Colorless or slightly yellow cyrstalline needles or prisms., NEEDLES FROM ABSOLUTE METHANOL OR CHLOROFORM, White needles

CAS No.

149-91-7, 6274-40-4
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Melting Point

432 to 464 °F (decomposes) (NTP, 1992), sublimes at 210, Sublimes at 210 °C giving a stable form with melting point 258 to 265 °C (dec) and an unstable form with melting point 225 to 230 °C, 258 - 265 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxybenzene-1,2,3-tricarboxylic acid typically involves the hydroxylation of benzenetricarboxylic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where a hydroxyl group is introduced into the benzene ring. This process often requires the use of strong oxidizing agents and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of 5-hydroxybenzene-1,2,3-tricarboxylic acid may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxybenzene-1,2,3-tricarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

5-Hydroxybenzene-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hydroxybenzene-1,2,3-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related aromatic and aliphatic tricarboxylic acids, as well as derivatives with substituted functional groups:

Table 1: Structural Comparison
Compound Name Molecular Formula Substituent Positions Key Functional Groups
5-Hydroxybenzene-1,2,3-tricarboxylic acid C₉H₆O₇ 1,2,3-COOH; 5-OH 3 × COOH, 1 × OH
Trimesic acid (benzene-1,3,5-tricarboxylic acid) C₉H₆O₆ 1,3,5-COOH 3 × COOH
Citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) C₆H₈O₇ Aliphatic chain with 3 × COOH, 1 × OH 3 × COOH, 1 × OH (aliphatic)
5-Aminobenzene-1,2,3-tricarboxylic acid C₉H₇NO₆ 1,2,3-COOH; 5-NH₂ 3 × COOH, 1 × NH₂
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid C₉H₅F₃O₄ 1,3-COOH; 5-CF₃ 2 × COOH, 1 × CF₃

Key Observations :

  • Symmetry : Trimesic acid (1,3,5-COOH) exhibits higher symmetry compared to the asymmetrically substituted 5-hydroxy derivative. This affects crystallinity and metal-organic framework (MOF) formation .
  • Aromatic vs. Aliphatic : Citric acid, an aliphatic tricarboxylic acid, lacks the aromatic ring, resulting in lower thermal stability but higher water solubility due to its flexible structure .
  • Functional Group Effects: The hydroxyl group in 5-hydroxybenzene-1,2,3-tricarboxylic acid enhances acidity compared to its amino-substituted analog (5-aminobenzene-1,2,3-tricarboxylic acid), where the NH₂ group acts as an electron donor .

Acidity and Reactivity

The positions and types of substituents significantly influence acidity:

  • Hydroxyl Group : The 5-OH group in the target compound increases acidity (pKa ~1–3 for COOH groups) compared to trimesic acid (pKa ~3–5), as hydroxyl groups are electron-withdrawing via resonance .
  • Trifluoromethyl Group: 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid shows stronger acidity than non-fluorinated analogs due to the electron-withdrawing CF₃ group .

Solubility and Stability

  • Aromatic Systems : The rigid benzene ring in 5-hydroxybenzene-1,2,3-tricarboxylic acid reduces water solubility compared to citric acid but improves thermal stability.
  • Substituent Effects : The hydroxyl group enhances solubility in polar solvents relative to halogenated analogs like 5-bromobenzene-1,3-dicarboxylic acid .

Biological Activity

5-Hydroxybenzene-1,2,3-tricarboxylic acid (also known as 5-Hydroxytricarballylic acid) is a polycarboxylic acid that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in medicine and industry, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C9H6O7
  • Molecular Weight: 226.142 g/mol
  • CAS Number: 6274-40-4

5-Hydroxybenzene-1,2,3-tricarboxylic acid can be synthesized through various chemical methods, primarily involving the hydroxylation of benzenetricarboxylic acid derivatives. The electrophilic aromatic substitution reaction is one common method utilized to introduce the hydroxyl group into the benzene ring.

The biological activity of 5-Hydroxybenzene-1,2,3-tricarboxylic acid is attributed to its ability to interact with various biomolecules. The presence of hydroxyl and carboxyl groups allows for the formation of hydrogen bonds with enzymes and receptors, potentially modulating various biological processes.

Interaction with Cellular Pathways

Research indicates that this compound may influence metabolic pathways by acting as a ligand for specific receptors involved in cellular signaling. For instance, it has been shown to interact with chemoreceptors that recognize tricarboxylic acid cycle intermediates, which play vital roles in cellular metabolism .

Biological Activities

Anticancer Activity:
Recent studies have highlighted the anticancer potential of 5-Hydroxybenzene-1,2,3-tricarboxylic acid. In vitro assays have demonstrated that it exhibits moderate cytotoxic effects against various cancer cell lines. For example:

  • MCF-7 Breast Cancer Cells: The compound showed significant inhibition of cell proliferation at concentrations above 125 μg/mL.
  • HeLa Cervical Cancer Cells: Similar trends were observed with notable inhibition percentages correlating with increased concentrations .

Antiviral Activity:
In addition to anticancer properties, 5-Hydroxybenzene-1,2,3-tricarboxylic acid has been investigated for its antiviral effects. It has been found to inhibit viral replication in certain assays, suggesting potential applications in treating viral infections .

Study 1: Anticancer Efficacy

A study evaluated the effects of 5-Hydroxybenzene-1,2,3-tricarboxylic acid on MCF-7 cells. The results indicated a concentration-dependent increase in cell death:

Concentration (μg/mL)Inhibition (%)
31.2518.93
12595.66
25097.62

Study 2: Antiviral Activity

Another investigation focused on the compound's antiviral properties against SRV-2:

Concentration (μg/mL)Viral Replication Inhibition (%)
31.25Not significant
125Significant inhibition observed

Applications in Medicine and Industry

5-Hydroxybenzene-1,2,3-tricarboxylic acid is being explored for various applications:

  • Pharmaceutical Development: Its potential as a therapeutic agent for cancer and viral infections is under investigation.
  • Industrial Uses: The compound serves as a building block in the synthesis of more complex organic molecules and polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gallic Acid
Reactant of Route 2
Reactant of Route 2
Gallic Acid

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